6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
Emergence of Nitrogen Heterocycles in Drug Design
Nitrogen-containing heterocycles have dominated pharmaceutical development since the early 20th century, with approximately 60% of FDA-approved small-molecule drugs incorporating these frameworks. Pyrimidines, first isolated in 1818 during uric acid oxidation experiments, laid the foundation for understanding heterocyclic reactivity. By the mid-20th century, synthetic advances enabled the systematic exploration of polycyclic variants, driven by their ability to mimic natural nucleobases and interact with biological targets through hydrogen bonding.
The structural versatility of nitrogen heterocycles is exemplified by their presence in antiviral agents (e.g., azidothymidine), antimalarials (e.g., chloroquine), and antipsychotics (e.g., chlorpromazine). Modern drug discovery has further prioritized fused polycyclic systems, as evidenced by the 82% increase in nitrogen heterocycle-containing drugs approved between 2013 and 2023 compared to prior decades.
Evolution of Triazatricyclo Frameworks
Triazatricyclo systems emerged as a specialized subclass of polycyclic heterocycles in the late 20th century, combining the stability of fused rings with the electronic diversity of multiple nitrogen atoms. Early synthetic routes, such as the palladium-catalyzed alkene aminopalladation described by Heck reaction pioneers, enabled access to tricyclic cores. These methods were later refined to incorporate substituents like allyl and pyridinylmethyl groups, enhancing target selectivity.
Properties
Molecular Formula |
C22H20N6O2 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
6-imino-13-methyl-2-oxo-N-prop-2-enyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H20N6O2/c1-3-8-25-21(29)16-10-17-20(26-18-7-6-14(2)12-27(18)22(17)30)28(19(16)23)13-15-5-4-9-24-11-15/h3-7,9-12,23H,1,8,13H2,2H3,(H,25,29) |
InChI Key |
SOGSNKONSUOURV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)NCC=C)C=C1 |
Origin of Product |
United States |
Preparation Methods
Solvent Selection
Polar aprotic solvents like DMF and acetonitrile improve solubility of intermediates, while chlorinated solvents (e.g., dichloromethane) are preferred for azide formation due to their inertness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
This compound features a triazatricyclo structure , which is characterized by the presence of nitrogen atoms in a cyclic arrangement. The molecular formula includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), contributing to its diverse chemical properties. The specific structural components include:
- Imine group : Suggesting potential reactivity in biological systems.
- Pyridine moiety : Known for its role in enhancing biological activity.
- Carboxamide functionality : Implicated in various interactions with biological targets.
Example Synthetic Route
A possible synthetic route could involve:
- Initial formation of the triazine core.
- Subsequent functionalization to introduce the imine and carboxamide groups.
- Final purification steps to isolate the desired compound.
Anticancer Activity
Research indicates that compounds with similar structures to 6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exhibit significant anticancer properties. For instance:
- Interaction with cancer cell proliferation enzymes has been documented in studies on related triazine derivatives.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains due to its structural similarities with known antimicrobial agents. The presence of the pyridine and sulfonyl groups enhances its potential as an antimicrobial agent.
Anti-inflammatory Potential
The compound's ability to inhibit specific enzymes involved in inflammatory processes is under investigation. Similar compounds have shown promise as inhibitors of 5-lipoxygenase, a key enzyme in inflammatory pathways .
Case Studies and Research Findings
Several studies have explored the applications of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Imamine Derivatives | Triazine core with various substitutions | Anticancer activity against multiple cell lines |
| Ethyl 6-(3-methoxybenzoyl)imino derivatives | Similar imino functionality | Potential anti-inflammatory properties |
| Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl) | Contains amide and aromatic systems | Investigated for metabolic stability |
These compounds highlight the unique aspects of This compound in terms of structure and potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often studied using techniques like molecular docking and biochemical assays .
Comparison with Similar Compounds
Inferences for the Target Compound :
- Lower yields (e.g., 35–46% for pyridin-2-yl derivatives) suggest steric or electronic challenges in introducing nitrogen-containing aryl groups.
- Melting points for analogs range from 213–270°C, correlating with substituent polarity. The target’s carboxamide and imino groups likely increase polarity, predicting a melting point >220°C.
Spectroscopic and Electronic Properties
highlights the role of intramolecular hydrogen bonding (HB) in flavonoid retention behavior, where strong HB in 5-hydroxy-flavones reduces polarity . For the target compound:
- The imino and oxo groups may form intramolecular HBs with the pyridin-3-ylmethyl nitrogen, stabilizing the structure but reducing solubility.
- ¹H NMR shifts in analogs (e.g., Compound 4m ) show deshielded protons near electronegative substituents, suggesting similar effects for the target’s propenyl and pyridin-3-ylmethyl groups.
Biological Activity
The compound 6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a triazatricyclo framework and multiple functional groups which contribute to its biological activity. The presence of a pyridine moiety and a carboxamide group suggests potential interactions with biological targets.
Structure Analysis
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 334.36 g/mol |
| Key Functional Groups | Triazole, Pyridine, Carboxamide |
Anticancer Potential
Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance, the triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:
- Cytotoxicity : In vitro studies have demonstrated that triazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) with IC50 values ranging from 10 to 30 µM .
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. Specifically, studies suggest that these compounds may act as inhibitors of cyclin-dependent kinases (CDKs), leading to cell cycle arrest .
Antimicrobial Activity
Heterocyclic compounds like the one often display antimicrobial properties. Research has indicated:
- Inhibition of Bacterial Growth : The compound exhibited activity against various bacterial strains, with minimum inhibitory concentrations (MICs) reported as low as 31.25 µg/mL against Mycobacterium bovis BCG .
Other Pharmacological Activities
The compound's diverse functional groups suggest potential for various other biological activities:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in animal models.
- Antioxidant Properties : Certain triazole compounds have been recognized for their ability to scavenge free radicals and reduce oxidative stress .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer effects of similar triazole compounds, researchers synthesized several derivatives and tested their cytotoxicity against MCF-7 cells. The most potent derivative demonstrated an IC50 value of 15 µM, significantly lower than that of standard chemotherapeutics like cisplatin.
Case Study 2: Antimicrobial Screening
A series of triazole derivatives were screened for antimicrobial activity against a panel of pathogens. One derivative showed remarkable efficacy against Staphylococcus aureus with an MIC of 12 µg/mL, indicating its potential as a lead compound for further development.
Q & A
Q. What are the recommended synthetic strategies for preparing this compound, and how can purity be ensured?
Methodological Answer: Synthesis involves multi-step protocols, including cyclization reactions and functional group modifications. For example:
- Core formation : Use cyclization reactions (e.g., imidazo[4,5-b]pyridine core synthesis via precursor condensation under anhydrous DMF and argon atmosphere, as described in and ).
- Purification : Employ column chromatography (silica gel, gradient elution) and recrystallization. Confirming purity via HPLC (≥98%) and HRMS for molecular weight validation .
- Critical steps : Protect reactive groups (e.g., tert-butoxycarbonyl, Boc) during functionalization to avoid side reactions .
Q. Which analytical techniques are most reliable for structural characterization?
Methodological Answer: Combine spectroscopic and spectrometric methods:
Q. How can solubility challenges in aqueous buffers be addressed during bioassays?
Methodological Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMSO or DMF) for initial dissolution, followed by dilution in PBS or cell culture media (<1% v/v) to avoid cytotoxicity .
- Derivatization : Introduce hydrophilic groups (e.g., carboxylates) via ester hydrolysis or amide formation to improve aqueous compatibility .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
Methodological Answer: Apply quantum chemical calculations (e.g., DFT) and reaction path search algorithms:
Q. What methodologies are effective for studying enzyme inhibition or receptor binding?
Methodological Answer:
Q. How should researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum-free media) to minimize variability .
- Meta-analysis : Compare IC values from multiple studies (e.g., PubChem BioAssay data) and apply statistical tools (e.g., ANOVA) to identify outliers .
Q. What strategies mitigate stereochemical inconsistencies during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
